Casticin

Catalog No.
S620459
CAS No.
479-91-4
M.F
C19H18O8
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Casticin

CAS Number

479-91-4

Product Name

Casticin

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3

InChI Key

PJQLSMYMOKWUJG-UHFFFAOYSA-N

Synonyms

3',5-dihydroxy-3,4',6,7-tetramethoxyflavone, casticin, vitexicarpin, Vx-5 cpd

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O

Casticin is a naturally occurring flavonoid, specifically a methoxylated flavonol, with the chemical formula C19H18O8C_{19}H_{18}O_8 and a molecular weight of approximately 362.34 g/mol. It is primarily isolated from various plant species, including Vitex agnus-castus, Artemisia annua, and Vitex trifolia . The structure of casticin features multiple methoxy groups replacing hydroxyl groups on the flavonoid backbone, which contributes to its unique biological properties .

Typical of flavonoids, including:

  • Oxidation: Casticin can be oxidized to form reactive oxygen species, which may contribute to its biological activity.
  • Hydrolysis: In acidic or basic conditions, casticin can hydrolyze to yield its aglycone form and methanol.
  • Complexation: Casticin can form complexes with metal ions, which may enhance its bioactivity and stability in biological systems.

Casticin exhibits a wide range of biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. Mechanisms include cell cycle arrest and modulation of signaling pathways such as NF-kB and STAT3 .
  • Anti-inflammatory Effects: Casticin reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase-2 .
  • Antioxidant Activity: It scavenges free radicals, thus protecting cells from oxidative stress .

Casticin can be synthesized through several methods:

  • Natural Extraction: It is primarily obtained through extraction from plant sources using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis involves the methylation of quercetagetin, utilizing reagents such as dimethyl sulfate or methyl iodide under basic conditions .
  • Biotechnological Approaches: Recent studies have explored the use of microbial fermentation to produce casticin from precursor compounds.

Casticin has potential applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, casticin is being investigated as a lead compound for new cancer therapies.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at promoting health and preventing diseases.
  • Cosmetics: Casticin's anti-inflammatory effects are also being explored for use in skincare products to reduce redness and irritation.

Research on casticin has revealed important interactions with cellular pathways:

  • Cell Signaling Modulation: Casticin interacts with signaling pathways such as PI3K/Akt and MAPK, influencing cell proliferation and survival .
  • Drug Synergy: Studies indicate that casticin may enhance the efficacy of conventional chemotherapeutics by reducing resistance mechanisms in cancer cells .

Similar Compounds

Several compounds share structural or functional similarities with casticin. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeKey ActivitiesUnique Features
QuercetinFlavonoidAntioxidant, anti-inflammatoryMore hydroxyl groups than casticin
LuteolinFlavonoidAnticancer, anti-inflammatoryLess methoxylation
ApigeninFlavonoidAntioxidant, anticancerDifferent substitution pattern
RutinGlycoside of quercetinAntioxidant, vascular protectiveContains a sugar moiety

Casticin stands out due to its specific methoxylation pattern that enhances its bioavailability and therapeutic potential compared to these similar compounds.

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

374.10016753 g/mol

Monoisotopic Mass

374.10016753 g/mol

Heavy Atom Count

27

Melting Point

186 - 187 °C

UNII

753GT729OU

Other CAS

479-91-4

Wikipedia

Casticin
Calcium_fructoborate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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